molecular formula C4H5NS2 B065536 5-Aminothiophene-2-thiol CAS No. 159504-43-5

5-Aminothiophene-2-thiol

Cat. No.: B065536
CAS No.: 159504-43-5
M. Wt: 131.2 g/mol
InChI Key: JAILOQHMXXBWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sarecycline hydrochloride involves the modification of the tetracycline structure. . The exact synthetic routes and reaction conditions are proprietary and may vary between manufacturers.

Industrial Production Methods

Industrial production of sarecycline hydrochloride involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Sarecycline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

Scientific Research Applications

Sarecycline hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Sarecycline hydrochloride exerts its effects by interfering with tRNA accommodation and tethering mRNA to the 70S ribosome. This action inhibits protein synthesis in bacteria, leading to their death. The compound’s anti-inflammatory properties are also attributed to its ability to modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sarecycline hydrochloride is unique due to its narrow-spectrum activity, which reduces the risk of antibiotic resistance and minimizes disruption to the body’s natural microbiota. Its specific targeting of Gram-positive bacteria and anti-inflammatory properties make it particularly effective for treating acne .

Properties

CAS No.

159504-43-5

Molecular Formula

C4H5NS2

Molecular Weight

131.2 g/mol

IUPAC Name

5-aminothiophene-2-thiol

InChI

InChI=1S/C4H5NS2/c5-3-1-2-4(6)7-3/h1-2,6H,5H2

InChI Key

JAILOQHMXXBWQT-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)S)N

Canonical SMILES

C1=C(SC(=C1)S)N

Synonyms

2-Thiophenethiol,5-amino-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.